molecular formula C12H10Cl2N2NaO6P B1148497 5,6-DCI-CBIMF SODIUM SALT CAS No. 129693-10-3

5,6-DCI-CBIMF SODIUM SALT

Cat. No.: B1148497
CAS No.: 129693-10-3
M. Wt: 403.09
InChI Key:
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Description

5,6-Dichloro-1H-benzo[d]imidazole-2-carboximidamide sodium salt, commonly known as 5,6-DCI-CBIMF sodium salt, is a chemical compound with the molecular formula C8H6Cl2N4Na. It is a derivative of benzimidazole and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-DCI-CBIMF sodium salt typically involves the reaction of 5,6-dichloro-1H-benzo[d]imidazole with cyanamide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 5,6-dichloro-1H-benzo[d]imidazole and cyanamide.

    Reaction Conditions: The reaction is conducted in an aqueous medium with sodium hydroxide as the base.

    Product Formation: The resulting product is this compound, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced equipment for reaction control and product isolation.

Chemical Reactions Analysis

Types of Reactions

5,6-DCI-CBIMF sodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidazole compounds.

Scientific Research Applications

5,6-DCI-CBIMF sodium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6-DCI-CBIMF sodium salt involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    5,6-Dichloro-1H-benzo[d]imidazole: The parent compound of 5,6-DCI-CBIMF sodium salt.

    2-Carboximidamide derivatives: Compounds with similar functional groups and structures.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

129693-10-3

Molecular Formula

C12H10Cl2N2NaO6P

Molecular Weight

403.09

Origin of Product

United States

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